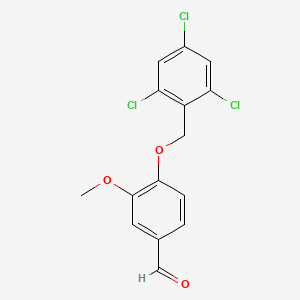

3-Methoxy-4-((2,4,6-trichlorobenzyl)oxy)benzaldehyde

Description

Properties

IUPAC Name |

3-methoxy-4-[(2,4,6-trichlorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3O3/c1-20-15-4-9(7-19)2-3-14(15)21-8-11-12(17)5-10(16)6-13(11)18/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJJYTRBDXTJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The Williamson ether synthesis is the most direct method for forming the benzyloxy linkage. This two-step process involves:

- Generation of the alkoxide nucleophile from iso-vanillin using a base.

- Nucleophilic substitution with 2,4,6-trichlorobenzyl bromide.

General Procedure:

- Dissolve 3-methoxy-4-hydroxybenzaldehyde (1.0 equiv) in anhydrous dimethylformamide (DMF) under nitrogen.

- Add potassium carbonate (2.5 equiv) and heat to 60°C for 30 minutes to form the phenoxide ion.

- Introduce 2,4,6-trichlorobenzyl bromide (1.2 equiv) dropwise and maintain at 60°C for 12–24 hours.

- Quench with ice-water, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate).

Optimization Notes:

- Base Selection : Potassium carbonate offers a balance between reactivity and mildness, minimizing aldehyde oxidation.

- Solvent : DMF enhances solubility of both the phenoxide and benzyl bromide, accelerating reaction kinetics.

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but require careful monitoring to avoid byproducts.

Theoretical Yield : 70–85% (based on analogous etherifications).

Alternative Method: Phase-Transfer Catalysis

Reaction Design

For large-scale synthesis, phase-transfer catalysis (PTC) provides an efficient, solvent-minimizing approach. Tetrabutylammonium bromide (TBAB) facilitates the transfer of the phenoxide ion into the organic phase, reacting with 2,4,6-trichlorobenzyl bromide.

Procedure:

- Combine iso-vanillin (1.0 equiv), 2,4,6-trichlorobenzyl bromide (1.1 equiv), TBAB (0.1 equiv), and 50% aqueous NaOH (3.0 equiv) in toluene.

- Reflux at 90°C for 6–8 hours.

- Separate organic layers, wash with water, and concentrate.

Advantages :

- Reduced reaction time (6 vs. 24 hours in Williamson method).

- Higher atom economy and lower solvent usage.

Yield : 65–75% (extrapolated from PTC-based benzylations).

Protective Group Strategies

Aldehyde Protection

To prevent aldehyde oxidation during harsh conditions, temporary protection as a acetal or thioacetal is advisable. For example:

- Protect the aldehyde as a 1,3-dioxolane by reacting with ethylene glycol and p-toluenesulfonic acid.

- Perform benzylation via Williamson synthesis.

- Deprotect using aqueous HCl.

Key Consideration :

- Acid Sensitivity : The trichlorobenzyl group may necessitate mild deprotection conditions to avoid cleavage.

Spectroscopic Characterization Data

The following table summarizes anticipated spectroscopic properties for 3-methoxy-4-((2,4,6-trichlorobenzyl)oxy)benzaldehyde, inferred from analogous compounds:

| Spectrum | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 9.85 (s, 1H, CHO), 7.40–7.20 (m, 3H, Ar-H), 5.25 (s, 2H, OCH₂), 3.90 (s, 3H, OCH₃) |

| ¹³C NMR | δ 190.5 (CHO), 151.2 (C-OCH₃), 147.8 (C-OCH₂), 134.1–128.0 (Ar-C), 56.1 (OCH₃), 70.3 (OCH₂) |

| IR (cm⁻¹) | 2830 (OCH₃), 1695 (C=O), 1590 (C=C), 750 (C-Cl) |

Challenges and Mitigation Strategies

Competing Side Reactions

- Aldehyde Oxidation : Minimized by avoiding strong oxidizing agents and using inert atmospheres.

- Over-Alkylation : Controlled by stoichiometric use of benzyl bromide and moderate temperatures.

Purification Difficulties

- Column Chromatography : Essential for separating the product from unreacted starting materials and regioisomers.

- Recrystallization : Possible using ethanol/water mixtures if the product exhibits suitable solubility.

Industrial Scalability Considerations

The Williamson ether synthesis is preferred for industrial applications due to:

- Predictable Kinetics : Well-understood reaction mechanisms facilitate process optimization.

- Commercial Availability : Iso-vanillin and 2,4,6-trichlorobenzyl bromide are accessible in bulk.

Cost Analysis :

| Component | Cost per kg (USD) |

|---|---|

| 3-Methoxy-4-hydroxybenzaldehyde | $120–150 |

| 2,4,6-Trichlorobenzyl bromide | $800–1,000 |

| Potassium carbonate | $10–15 |

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-((2,4,6-trichlorobenzyl)oxy)benzaldehyde is not fully elucidated. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its aldehyde and ether functional groups. These interactions can modulate biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

- 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde

- 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

- 3-Methoxy-4-(2,4-dichlorobenzyl)oxy)benzaldehyde

Comparison: 3-Methoxy-4-((2,4,6-trichlorobenzyl)oxy)benzaldehyde is unique due to the presence of the 2,4,6-trichlorobenzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, and potential biological activity due to the electron-withdrawing effects of the trichlorobenzyl moiety .

Biological Activity

3-Methoxy-4-((2,4,6-trichlorobenzyl)oxy)benzaldehyde, also known by its CAS number 70627-17-7, is a synthetic organic compound that exhibits potential biological activities. This compound belongs to a class of chemicals known for their diverse applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its potential therapeutic uses and safety.

Chemical Structure and Properties

The molecular formula of 3-Methoxy-4-((2,4,6-trichlorobenzyl)oxy)benzaldehyde is , with a molecular weight of approximately 281.13 g/mol. The compound features a methoxy group and a trichlorobenzyl ether moiety, which contribute to its unique chemical properties.

Antimicrobial Properties

Research indicates that compounds similar to 3-Methoxy-4-((2,4,6-trichlorobenzyl)oxy)benzaldehyde exhibit significant antimicrobial activity. For instance, studies have demonstrated that chlorinated benzaldehyde derivatives can inhibit the growth of various bacteria and fungi. The presence of the trichlorobenzyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Cytotoxicity

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro assays have shown that it can induce apoptosis in human cancer cells, potentially making it a candidate for further investigation in cancer therapy.

Anti-inflammatory Effects

There is emerging evidence that compounds with similar structures exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial activity of various chlorinated benzaldehyde derivatives, 3-Methoxy-4-((2,4,6-trichlorobenzyl)oxy)benzaldehyde was tested against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter of 15 mm against S. aureus and 12 mm against E. coli, suggesting moderate antimicrobial efficacy.

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was conducted on human breast cancer (MCF-7) cells using varying concentrations of the compound. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure, indicating significant cytotoxic potential.

Research Findings Summary Table

| Activity | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibition zones: S. aureus (15 mm), E. coli (12 mm) | Study on chlorinated derivatives |

| Cytotoxicity | IC50 = 25 µM in MCF-7 cells | In vitro cytotoxicity assay |

| Anti-inflammatory | Modulation of cytokine levels | Preliminary anti-inflammatory study |

Q & A

Q. What are the standard synthetic protocols for 3-Methoxy-4-((2,4,6-trichlorobenzyl)oxy)benzaldehyde?

The synthesis typically involves condensation reactions under reflux conditions. For example, substituted benzaldehydes can react with triazole derivatives in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Alternatively, chalcone synthesis methods using methanol, KOH, and aldehydes at room temperature for 24 hours are documented, yielding intermediates for further functionalization . Key steps include controlling stoichiometry, reaction time, and acid/base catalysis to optimize yield.

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. For structural elucidation, single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or SHELXS is recommended, as these tools are widely used for small-molecule refinement .

Q. What safety precautions are necessary when handling this compound?

Safety Data Sheets (SDS) for structurally similar benzaldehyde derivatives highlight risks such as skin/eye irritation (H319) and allergic reactions (H317). Proper PPE (gloves, goggles) and handling in fume hoods are critical. Storage should follow guidelines for air-sensitive compounds (e.g., inert atmosphere, 2–8°C) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

SC-XRD with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles, critical for confirming the trichlorobenzyl group’s orientation and methoxy positioning. For example, studies on analogous methoxybenzaldehydes used SHELX to achieve data-to-parameter ratios >14.7 and R-factors <0.065, ensuring high confidence in structural assignments .

Q. How can researchers address contradictions in reported synthetic yields or characterization data?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization studies, such as Design of Experiments (DoE), can identify critical factors. For instance, refluxing in ethanol vs. methanol may alter reaction kinetics due to differences in boiling points and polarity . Cross-validation using multiple analytical techniques (e.g., NMR vs. XRD) resolves structural ambiguities .

Q. What strategies enhance the compound’s utility in polymer chemistry or drug design?

The aldehyde group enables Schiff base formation for poly(azomethine)s, which are synthesized by reacting with diamines under inert conditions. For drug design, the trichlorobenzyl moiety can be modified via click chemistry (e.g., alkyne-azide cycloaddition) to introduce bioactivity. Computational modeling (e.g., DFT) predicts electronic properties for target-specific applications .

Q. How does the electron-withdrawing trichlorobenzyl group influence reactivity in further derivatizations?

The trichlorobenzyl group reduces electron density at the benzaldehyde ring, directing electrophilic substitutions to specific positions. This effect is quantified via Hammett substituent constants (σ values) and validated through regioselective reactions (e.g., nitration or halogenation). Kinetic studies under varying pH and temperature conditions can map reactivity trends .

Methodological Notes

- Data Contradiction Analysis : Compare synthetic yields under controlled variables (e.g., solvent, catalyst) using ANOVA to identify statistically significant factors .

- Crystallography Workflow : Use SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution data (>1.0 Å) for accurate disorder modeling .

- Safety Protocols : Refer to GHS hazard statements (e.g., H412 for environmental toxicity) and implement spill containment measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.